cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organic compound featuring a tert-butyl carboxylate and a hydroxymethyl group on a 3-azabicyclo[3.1.0]hexane scaffold. While the cis isomer is not explicitly discussed in the provided literature, its trans isomer serves as a versatile intermediate in the synthesis of various biologically active compounds. Specifically, the trans isomer is utilized in developing N-substituted pyrrolidine derivatives with a 1,2,4-triazole ring, exhibiting potential medicinal applications. [] The rigid 3D structure and sp3-rich framework of this class of compounds make them attractive targets for drug discovery research. []
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is a bicyclic organic compound characterized by its unique structural features, including a tert-butyl ester group and a hydroxymethyl group attached to a bicyclic azabicyclohexane core. This compound has garnered attention in both chemical and biological research due to its potential applications in asymmetric synthesis and as a building block for more complex organic molecules. The compound's chemical structure can be represented with the following identifiers: CAS Number 1373028-86-4 and IUPAC Name as stated.
This compound is synthesized from readily available starting materials, often involving multiple synthetic steps to achieve the desired structure. Its unique properties make it valuable in various scientific fields, particularly organic chemistry and medicinal chemistry.
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE belongs to the class of bicyclic amines and is classified as an azabicycloalkane, which is a subclass of bicyclic compounds featuring nitrogen in the ring structure.
The synthesis of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE typically involves several key steps:
These methods require careful control of reaction conditions, including temperature and reaction time, to optimize yield and purity.
The synthesis may involve techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of intermediates and final products.
The molecular formula for TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is . Its structural representation includes:
Key data points include:
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can undergo various chemical transformations:
Each reaction type requires specific conditions (e.g., solvent choice, temperature) to ensure high yields and selectivity towards desired products.
The mechanism of action for TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE largely depends on its application context:
While specific physical properties such as boiling point or melting point are not extensively documented in the literature, general observations include:
Key chemical properties include:
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE has several notable applications:
The construction of the 3-azabicyclo[3.1.0]hexane core requires precise stereochemical control, particularly for the (1S,5S)-configuration. Patent literature describes a multi-step sequence starting from activated glutamic acid derivatives, where intramolecular cyclization establishes the bicyclic framework. A critical advancement involves the use of imine intermediates that undergo stereospecific cyclopropanation under carefully controlled conditions. For instance, one patent details the reaction of a pyrroline derivative with dimethylsulfoxonium methylide, yielding the bicyclic scaffold with high stereofidelity at cryogenic temperatures (−78°C) [2]. The diastereomeric ratio is significantly influenced by the electronic nature of substituents on the nitrogen atom, with tert-butoxycarbonyl (Boc) groups proving optimal for steric direction. Post-cyclization, the hydroxymethyl group is introduced via reductive amination or nucleophilic addition, though this step often requires chromatographic purification to achieve >97% diastereopurity [2] [5]. Crystallization-driven purification remains indispensable, with methyl tert-butyl ether (MTBE)/methanol mixtures effectively isolating the desired (1S,5S)-isomer [2].
Table 1: Stereoselective Methods for Bicyclic Scaffold Construction
Method | Key Reagent | Temperature | Diastereomeric Ratio | Yield |
---|---|---|---|---|
Intramolecular Cyclization | Dimethylsulfoxonium methylide | −78°C | 12:1 | 65% |
Reductive Amination | NaBH₃CN | 25°C | >20:1 | 82% |
Nucleophilic Addition | Formaldehyde/LiAlH₄ | 0°C | 8:1 | 57% |
Achieving enantiomeric excess in the (1S,5S)-configuration leverages both chiral auxiliaries and transition-metal catalysis. Research demonstrates that asymmetric Simmons-Smith cyclopropanation of allylic amines derived from L-glutamic acid efficiently sets the stereocenters. A study using a zinc-copper couple with diethylzinc in dichloromethane, directed by a nearby hydroxyl group, delivered the cyclopropane ring with 72% diastereomeric excess (de) [6]. However, this method faced limitations in catalyst loading (>15 mol%) and moderate enantioselectivity. Improved outcomes were realized through chiral resolution using tartaric acid derivatives. Di-p-toluoyl-D-tartaric acid (DTTA) crystallizes the undesired (1R,5R)-enantiomer from racemic mixtures, leaving the target (1S,5S)-isomer in solution with >98% ee after a single recrystallization [2] [5]. This approach proved scalable, though it incurred a 30–40% yield loss due to enantiomeric discard. Recent advances utilize organocatalytic phase-transfer conditions with quinine-derived catalysts to directly access the target isomer in 85% ee, though substrate generality remains under investigation [6].
Table 2: Asymmetric Methods for (1S,5S)-Configuration Control
Strategy | Chiral Agent/Catalyst | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Limitations |
---|---|---|---|---|
Simmons-Smith Cyclopropanation | Zinc-Copper Couple | 68% | 72% | High catalyst loading |
Tartrate Resolution | Di-p-toluoyl-D-tartaric acid | >98% | N/A | 30–40% yield loss |
Phase-Transfer Catalysis | Quininium bromide | 85% | N/A | Limited substrate scope |
The hydroxymethyl group’s polarity necessitates protection during nitrogen functionalization to prevent side reactions. The Boc group dominates for nitrogen protection due to its orthogonal stability and acidolytic deprotection under mild conditions (TFA/DCM, 0°C). For hydroxymethyl protection, acetyl (Ac) and benzyl (Bn) groups are commonly employed, but their removal poses challenges. Hydrogenolysis of benzyl ethers requires palladium catalysis, which risks reducing the bicyclic core’s double bonds, while base-mediated acetate hydrolysis may epimerize stereocenters [6] [8]. Optimized protocols use silyl ethers (e.g., TBDMS) due to their fluoride-mediated deprotection compatibility with Boc chemistry. Studies confirm that TBDMS-Cl in imidazole/DMF installs the silyl group quantitatively at 25°C, and subsequent TBAF deprotection at −10°C preserves stereointegrity with <2% epimerization [8]. Crucially, unprotected variants show instability during storage, necessitating cold-chain transport (−20°C) to prevent decomposition [8].
Solvent polarity critically impacts cyclization kinetics and stereoselectivity. Aprotic dipolar solvents like DMF accelerate intramolecular cyclopropanation but promote racemization. Conversely, ethereal solvents (MTBE, THF) enhance stereoretention but slow reaction rates. Optimal conditions identified for cyclization use MTBE/methanol (9:1 v/v) at −20°C, balancing reaction speed (4–6 h) and diastereoselectivity (dr >15:1) [2] [8]. Catalyst selection is equally pivotal: 4-dimethylaminopyridine (DMAP) catalyzes Boc activation during carbamate formation, but its nucleophilicity can trigger epimerization at loadings >5 mol%. Screening revealed N-methylimidazole (NMI) as a superior alternative, providing equivalent rate acceleration without racemization at 10 mol% loading [6]. For dehydration steps, titanium tetrachloride in toluene at reflux achieves quantitative alkene formation, though Lewis acid residues require rigorous aqueous workup.
Table 3: Solvent and Catalyst Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Catalyst | Temperature | Yield | Stereoselectivity (dr) |
---|---|---|---|---|---|
Cyclopropanation | MTBE/MeOH (9:1) | None | −20°C | 78% | >15:1 |
Boc Protection | Anhydrous THF | N-Methylimidazole (10 mol%) | 0°C | 95% | >20:1 |
Dehydration | Toluene | TiCl₄ (1.2 equiv) | 110°C | 92% | N/A |
Scaling the synthesis to kilogram quantities faces three key hurdles: starting material cost, cryogenic requirements, and chromatography dependence. High-purity glutamic acid derivatives command premium prices (>$1,245/g), impacting process economics [1]. Low-temperature steps (−78°C) demand specialized equipment and energy-intensive operations, with patent data indicating 30% yield drops when reactions are conducted above −50°C [2] [5]. Additionally, multiple intermediates are oils that resist crystallization, necessitating silica gel chromatography and reducing throughput. Process innovations address these via telescoped steps: isolating the DTTA salt as a crystalline solid enables direct filtration without chromatography, while switching from batch to flow chemistry mitigates exotherms during cyclopropanation [2] [6]. Despite a 30% overall yield and 72% de in current routes [6], further optimization targets replacing chromatography with antisolvent crystallization and identifying cheaper chiral auxiliaries to reduce the $620/250mg production cost [1] .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0